2-Iodo-2'-methylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

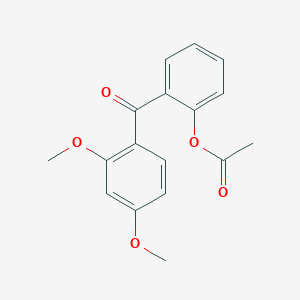

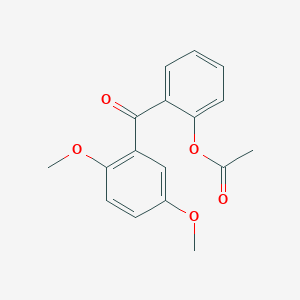

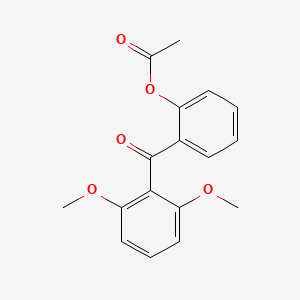

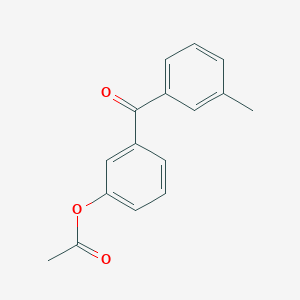

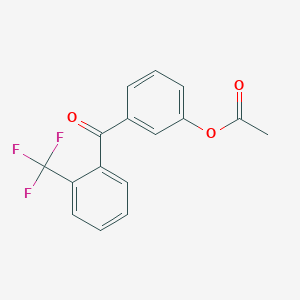

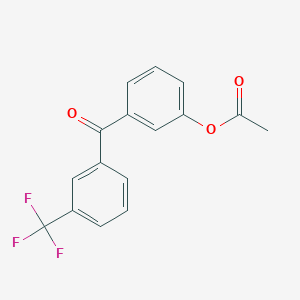

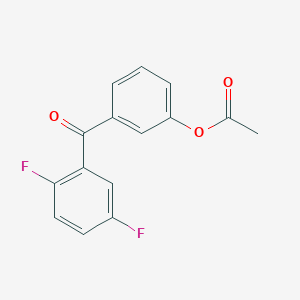

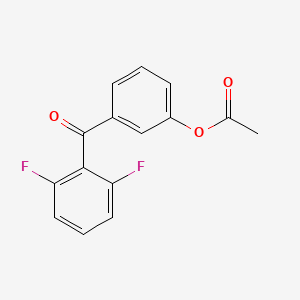

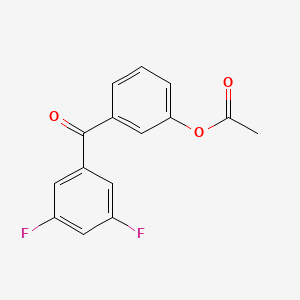

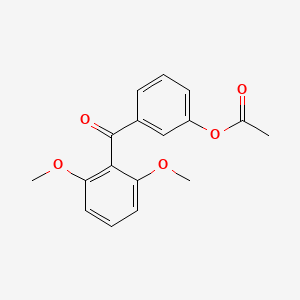

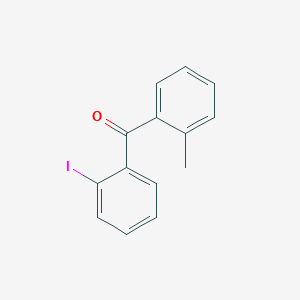

The molecular structure of “2-Iodo-2’-methylbenzophenone” is represented by the linear formula C14H11IO . Unfortunately, the specific structural analysis of this compound is not available in the searched resources.Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodo-2’-methylbenzophenone” are not detailed in the available resources, it’s worth noting that organic iodides can participate in a variety of reactions, including nucleophilic substitution, elimination, reduction, and the formation of organometallics .科学的研究の応用

Photochemical Studies

Photoenolization Mechanism : The photoenolization of 2-methylbenzophenone, a related compound, has been investigated. This process involves the creation of transient absorption in solutions like ethanol and dioxane. These studies provide insights into the behavior of similar compounds under light exposure (Ujiie, Kikuchi, & Kokubun, 1979).

Photoreactor Performance : The use of microfluidic photoreactors for light-driven reactions of 2-methylbenzophenones, a chemically related group, has been shown to significantly improve yields and reaction rates. This demonstrates potential for enhancing photochemical reactions in a controlled environment (Mateos et al., 2018).

Chemical Synthesis and Applications

Synthesis of Complex Ligands : The reaction of 2-iodo-3-nitrophenol with methylene iodide and subsequent steps leads to the synthesis of novel C2-symmetric ligands. This demonstrates the use of 2-iodo compounds in creating complex molecules for potential applications in asymmetric synthesis and catalysis (Panunzi, Tuzi, & Tingoli, 2010).

Enantioselective Electrodes : Research on the electrochemical reduction of 4-methylbenzophenone, a structurally related compound, has shown potential in producing enantioselective electrodes. This can be significant in developing asymmetric synthesis methods and chiral recognition processes (Schwientek, Pleus, & Hamann, 1999).

Photochemical Reaction Dynamics

Electron-Laser Dual Beam Irradiation : Studies on 2-methylbenzophenone using pulse radiolysis and laser flash photolysis reveal insights into the transient states and reaction dynamics under irradiation. This research contributes to understanding the photophysics and photochemistry of benzophenone derivatives (Ishida, Yamamoto, & Takamuku, 1992).

Laser Spectroscopy Studies : Investigation of 2-methylbenzophenone's photoenolization using picosecond and nanosecond laser spectroscopy provides detailed insights into the transient absorption spectra and lifetimes of different photoproducts. This is crucial for understanding the photoreactivity of similar benzophenones (Nakayama et al., 1984).

Molecular and Crystal Structure Analysis

- Molecular and Crystal Structure Analysis : Research on various methylbenzophenones, including their enthalpies of formation and vaporization, provides essential data on the thermodynamics and stability of these compounds. This information is critical for their application in various scientific fields (Silva et al., 2006).

特性

IUPAC Name |

(2-iodophenyl)-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQMIDCLTZTGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-2'-methylbenzophenone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。